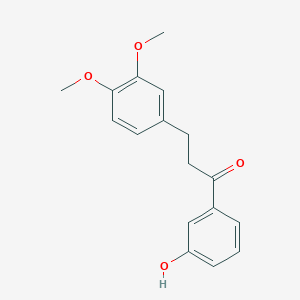
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one
Übersicht
Beschreibung
The compound 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one is a chalcone derivative that has been synthesized and characterized in various studies. Chalcones are known for their diverse pharmacological activities and serve as important intermediates in organic synthesis .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde and a ketone. In the case of the compound , it was synthesized and characterized using spectroscopic techniques such as IR, 1H and 13C NMR, and LC-MS, as well as single crystal X-ray diffraction . Other related compounds have been synthesized using different methods, such as hydroboration , nitration , and selective reduction .
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one was determined using single crystal X-ray diffraction. It crystallizes in the monoclinic crystal system with specific unit cell dimensions and exhibits a dihedral angle between the terminal phenyl rings. Intramolecular hydrogen bonding of the type C-H…O is observed, which is a common feature in stabilizing the structure of chalcones .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. For instance, nitration of related compounds has been studied, where the introduction of a nitro group into the aromatic nucleus occurs, and in some cases, demethylation to form an o-quinone . The presence of electron-donating methoxy groups can influence the reactivity and the orientation of substituents in the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be influenced by their molecular structure. For example, the presence of methoxy groups can affect the π-delocalization in the conjugate system, which in turn can influence the emission properties and chromic effects of the compound . The thermal stability of these compounds is also of interest, with thermal degradation occurring over a range of temperatures . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability and properties of the crystals .
Relevant Case Studies
Case studies involving chalcones often focus on their potential applications in medicinal chemistry due to their biological activities. For instance, derivatives of chalcones have been studied for their cardioselectivity as beta-adrenoceptor blocking agents, showing substantial cardioselectivity and affinity for beta-1 adrenoceptors . Additionally, the emission properties and chromic effects of chalcones make them interesting for material science applications, such as optical waveguides and switches .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
The compound 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one (DMHP) has been studied for its photophysical properties. Research conducted by Asiri et al. (2017) involved synthesizing DMHP and investigating its electronic absorption and emission spectra in various solvents. This study highlighted the solvatochromic properties of DMHP, such as extinction coefficient, oscillator strength, transition dipole moment, Stokes shift, fluorescence quantum yield, and photochemical quantum yield. The findings indicated an intramolecular charge transfer and potential applications in determining the critical micelle concentration of surfactants like CTAB and SDS (Asiri, Sobahi, Osman, & Khan, 2017).
Crystallographic Studies
Jasinski et al. (2011) conducted a study focusing on the crystal structure of a closely related compound, (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This research provided insights into the molecular geometry, highlighting the angles between various molecular planes and the presence of intramolecular hydrogen bonds. The study emphasized the stability conferred by weak intermolecular interactions and π–π stacking, essential for understanding the compound's behavior in different environments (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).
Antioxidant Activity
Sulpizio et al. (2016) synthesized and characterized various 2'-aminochalcone derivatives, including a compound structurally similar to DMHP. The focus of this study was to assess the antioxidant activity of these compounds. It was observed that the presence of hydroxyl and methoxy groups significantly influenced the antioxidant properties, with some derivatives showing strong free radical scavenging abilities. This research contributes to understanding how structural variations in compounds like DMHP can impact their biological activities (Sulpizio, Roller, Giester, & Rompel, 2016).
Conformational and Interaction Studies
Gomes et al. (2020) conducted a detailed structural analysis of several chalcone derivatives, including (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This study utilized crystallography, Hirshfeld surface analysis, and PIXEL calculations to explore the interactions and conformations of these compounds. The research highlighted the significance of π interactions in stabilizing these structures, providing a deeper understanding of how molecular interactions govern the properties of compounds like DMHP (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).
Safety And Hazards
For 3,4-Dimethoxyphenethylamine, the safety information indicates that it has the following hazard classifications: Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1B1. It’s important to note that this information might not directly apply to “3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one”, but it gives an idea of the safety measures needed when handling similar compounds.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,18H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRNHCFBUDADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378005 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
CAS RN |
178445-83-5 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)
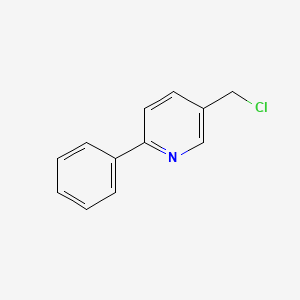
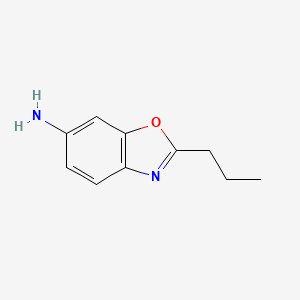
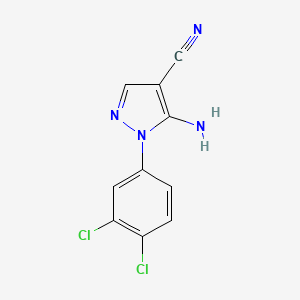
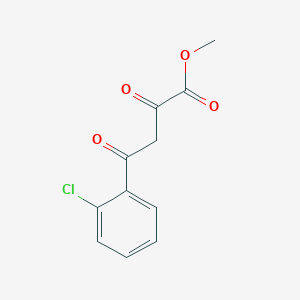
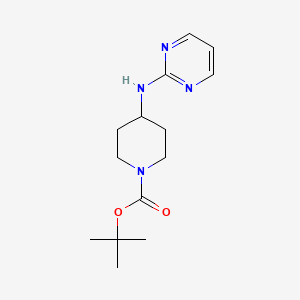
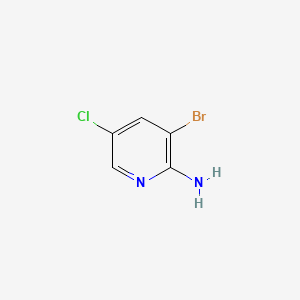
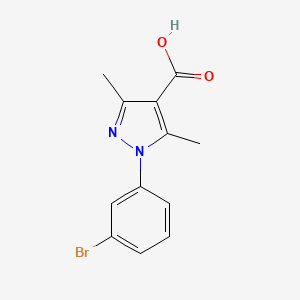
![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)
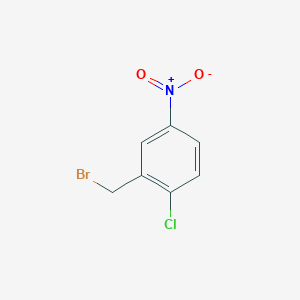
![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)
